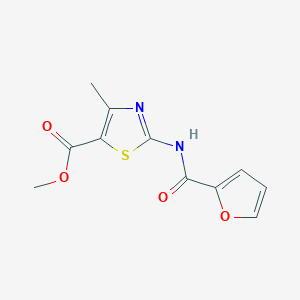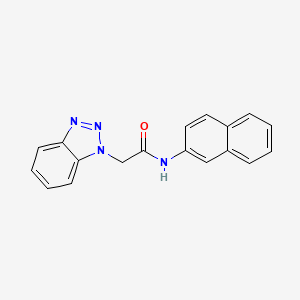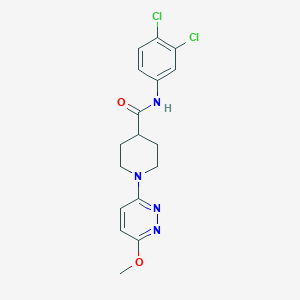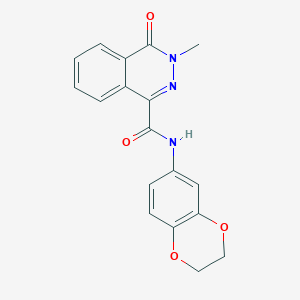
1-Hexadecylpyridin-1-ium perchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridinium, 1-hexadecyl-, perchlorate is a cationic surfactant known for its antimicrobial properties It is commonly used in various industrial and research applications due to its ability to disrupt microbial cell membranes
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pyridinium, 1-hexadecyl-, perchlorate typically involves the quaternization of pyridine with hexadecyl chloride, followed by the addition of perchloric acid to form the perchlorate salt. The reaction is usually carried out in an organic solvent such as acetonitrile under reflux conditions. The product is then purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of pyridinium, 1-hexadecyl-, perchlorate follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The final product is often obtained through crystallization and drying processes.
Análisis De Reacciones Químicas
Types of Reactions
Pyridinium, 1-hexadecyl-, perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridinium N-oxide derivatives.
Reduction: Reduction reactions can convert the pyridinium ring to a dihydropyridine structure.
Substitution: Nucleophilic substitution reactions can occur at the pyridinium nitrogen, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Pyridinium N-oxide derivatives.
Reduction: Dihydropyridine derivatives.
Substitution: Various substituted pyridinium compounds.
Aplicaciones Científicas De Investigación
Pyridinium, 1-hexadecyl-, perchlorate has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst and in the synthesis of other organic compounds.
Biology: Employed in the study of membrane proteins and as a disinfectant.
Medicine: Investigated for its antimicrobial properties and potential use in treating infections.
Industry: Utilized in the formulation of cleaning agents and disinfectants.
Mecanismo De Acción
The primary mechanism of action of pyridinium, 1-hexadecyl-, perchlorate involves the disruption of microbial cell membranes. The long hydrophobic alkyl chain interacts with the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis. This action is particularly effective against gram-positive bacteria.
Comparación Con Compuestos Similares
Similar Compounds
Cetylpyridinium chloride: Another cationic surfactant with similar antimicrobial properties.
Benzalkonium chloride: A quaternary ammonium compound used as a disinfectant and antiseptic.
Dodecylpyridinium chloride: A shorter-chain analog with similar surfactant properties.
Uniqueness
Pyridinium, 1-hexadecyl-, perchlorate is unique due to its specific combination of a long hydrophobic chain and a pyridinium ring, which provides a balance of hydrophobic and cationic properties. This makes it particularly effective in disrupting microbial membranes and useful in a variety of applications.
Propiedades
Número CAS |
52137-53-8 |
|---|---|
Fórmula molecular |
C21H38ClNO4 |
Peso molecular |
404.0 g/mol |
Nombre IUPAC |
1-hexadecylpyridin-1-ium;perchlorate |
InChI |
InChI=1S/C21H38N.ClHO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-22-20-17-15-18-21-22;2-1(3,4)5/h15,17-18,20-21H,2-14,16,19H2,1H3;(H,2,3,4,5)/q+1;/p-1 |
Clave InChI |
PAVYRMVAWBAJNV-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCCCCC[N+]1=CC=CC=C1.[O-]Cl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(acetylamino)-1H-indol-1-yl]-N-(pyridin-2-yl)acetamide](/img/structure/B15103267.png)




![5-(2-ethoxyphenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15103297.png)
![2-(2,6-dimethylmorpholin-4-yl)-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15103300.png)


![2,5-dichloro-N-[2-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide](/img/structure/B15103334.png)
![N'-[(Z)-(2-chlorophenyl)methylidene]-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetohydrazide](/img/structure/B15103335.png)
![5-Methyl-3-{4-[(5-methyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}-1,2,4-oxadiazole](/img/structure/B15103338.png)
![morpholin-4-yl[4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone](/img/structure/B15103340.png)
